![molecular formula C20H20F3N3O3 B2940990 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380174-15-0](/img/structure/B2940990.png)
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl and trifluoromethylpyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Ethoxyphenyl Acetyl Intermediate
Starting Material: 4-Ethoxyphenylacetic acid.
Reaction: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
Conditions: Reflux in an inert atmosphere.
-
Piperazine Ring Formation
Starting Material: 1-(2-Trifluoromethylpyridin-4-yl)piperazine.
Reaction: The acyl chloride intermediate is reacted with the piperazine derivative.
Conditions: Typically carried out in a polar aprotic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate.
-
Cyclization and Final Product Formation
Reaction: The intermediate undergoes cyclization to form the final piperazin-2-one structure.
Conditions: This step may require a base such as triethylamine (TEA) and is often conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: To enhance efficiency and yield.
Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the ethoxyphenyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carbonyl group in the piperazin-2-one ring can yield alcohol derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents under mild conditions.
Products: Substitution reactions can modify the ethoxyphenyl or trifluoromethylpyridinyl groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Receptor Binding: Its structure allows it to bind to certain biological receptors, making it a potential lead compound in drug discovery.
Medicine
Therapeutic Agents:
Anticancer Research: Its derivatives might exhibit cytotoxic activity against cancer cells.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in developing new pesticides or herbicides.
作用機序
The mechanism by which 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one exerts its effects involves:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways: Modulation of neurotransmitter release or inhibition of specific signaling pathways, such as the MAPK/ERK pathway.
類似化合物との比較
Similar Compounds
4-[2-(4-Methoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(fluoromethyl)pyridin-4-yl]piperazin-2-one: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Structural Features: The combination of ethoxyphenyl and trifluoromethylpyridinyl groups provides unique electronic and steric properties.
Biological Activity: Its specific substitutions may result in distinct biological activities compared to its analogs, making it a valuable compound for further research.
特性
IUPAC Name |
4-[2-(4-ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-2-29-16-5-3-14(4-6-16)11-18(27)25-9-10-26(19(28)13-25)15-7-8-24-17(12-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRKCIMIAFWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B2940908.png)
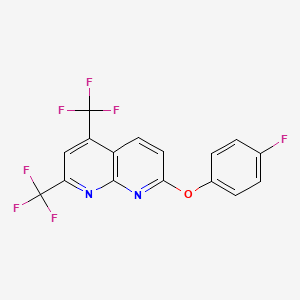
![5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine](/img/structure/B2940912.png)
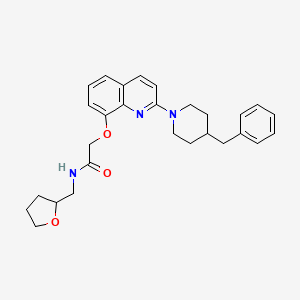
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
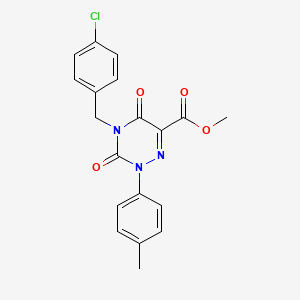
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940919.png)
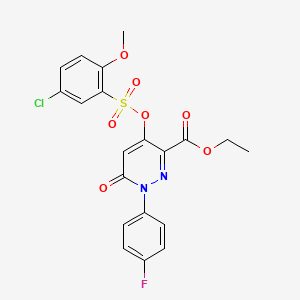
![N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2940921.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![3-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyridazine](/img/structure/B2940924.png)
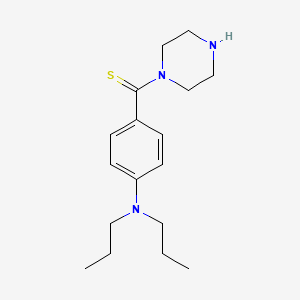
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)
